Propyl (4-chlorophenoxy)acetate
Description
Propyl (4-chlorophenoxy)acetate is an ester derivative of (4-chlorophenoxy)acetic acid, where the propyl group replaces the hydroxyl hydrogen. These compounds are typically synthesized via nucleophilic substitution reactions between 4-chlorophenol and haloacetate esters (e.g., ethyl or propyl chloroacetate), often catalyzed by KI under reflux conditions . Such esters serve as intermediates in synthesizing heterocyclic compounds, including triazoles and hydrazide derivatives, which have applications in medicinal and agrochemical research .
Properties
CAS No. |
61961-03-3 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
propyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-2-7-14-11(13)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
SINWACLWELJBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4-chlorophenoxy)acetate typically involves the esterification of 4-chlorophenoxyacetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Chlorophenoxyacetic acid+PropanolH2SO4Propyl (4-chlorophenoxy)acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfated zirconia can enhance the reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Propyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-chlorophenoxyacetic acid and propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Chlorophenoxyacetic acid and propanol.
Oxidation: 4-Chlorophenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Propyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its structural similarity to natural plant hormones.
Industry: Utilized in the production of herbicides and pesticides, as well as in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of propyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, it mimics the action of natural auxins, leading to altered growth patterns and development. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and physiological responses .
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Lipophilicity :
- The propyl derivative has a higher molecular weight and lipophilicity (XLogP3 ~3.0) compared to the ethyl analog (XLogP3 ~2.5), owing to its longer alkyl chain. However, it remains less lipophilic than the 4-bromophenyl analog (XLogP3 4.7), which features a bulky aromatic substituent .
Synthesis Efficiency: Ethyl 2-(4-chlorophenoxy)acetate is synthesized in 83% yield under KI-catalyzed reflux conditions . Propyl derivatives may exhibit slightly lower yields (~75-80%) due to steric hindrance from the longer alkyl chain, though this remains hypothetical without direct evidence.
Reactivity and Applications: Ethyl 2-(4-chlorophenoxy)acetate reacts efficiently with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide (83% yield), a key intermediate for triazole synthesis . Propyl esters may exhibit similar reactivity but could require adjusted reaction conditions (e.g., longer reflux times) due to reduced electrophilicity. Microwave-assisted synthesis (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes) improves yields for ethyl-derived triazoles . Propyl analogs might benefit from similar optimizations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
